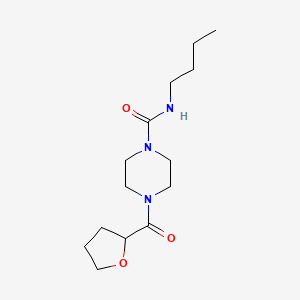
N-butyl-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarboxamide
Vue d'ensemble
Description
N-butyl-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarboxamide, also known as TFP or TFP-n-butyl, is a synthetic compound that has gained attention in scientific research due to its potential applications in drug discovery and development. TFP-n-butyl is a piperazine derivative that has been shown to have various biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of N-butyl-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarboxamide-n-butyl is not fully understood, but it is believed to involve modulation of various signaling pathways in cells. This compound-n-butyl has been shown to inhibit phosphodiesterases, which are enzymes involved in the breakdown of cyclic nucleotides such as cAMP and cGMP. This inhibition leads to an increase in intracellular levels of these cyclic nucleotides, which can have various downstream effects on cellular signaling.
Biochemical and Physiological Effects:
This compound-n-butyl has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory effects, with the ability to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This compound-n-butyl has also been shown to have anti-cancer effects, with the ability to induce apoptosis in cancer cells. Additionally, this compound-n-butyl has been shown to have effects on ion channels, with the ability to modulate calcium and potassium channels.
Avantages Et Limitations Des Expériences En Laboratoire
N-butyl-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarboxamide-n-butyl has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has also been shown to have activity against various targets, making it a versatile tool for investigating various signaling pathways and cellular processes. However, one limitation of this compound-n-butyl is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for the investigation of N-butyl-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarboxamide-n-butyl. One area of interest is the development of this compound-n-butyl as a prodrug, with the ability to be converted into active metabolites in vivo. Another area of interest is the investigation of this compound-n-butyl as a potential treatment for various diseases, such as inflammation and cancer. Additionally, further investigation of the mechanism of action of this compound-n-butyl is needed to fully understand its effects on cellular signaling.
Applications De Recherche Scientifique
N-butyl-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarboxamide-n-butyl has been studied for its potential applications in drug discovery and development. It has been shown to have activity against various targets such as phosphodiesterases, ion channels, and enzymes involved in inflammation and cancer. This compound-n-butyl has also been investigated for its potential as a prodrug, with the ability to be converted into active metabolites in vivo.
Propriétés
IUPAC Name |
N-butyl-4-(oxolane-2-carbonyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O3/c1-2-3-6-15-14(19)17-9-7-16(8-10-17)13(18)12-5-4-11-20-12/h12H,2-11H2,1H3,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXEVJQBALKSKEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)N1CCN(CC1)C(=O)C2CCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



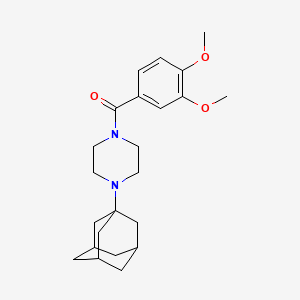
![N-(4-methoxyphenyl)-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide](/img/structure/B4423818.png)
![4-chloro-N-[2-(dimethylamino)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4423822.png)
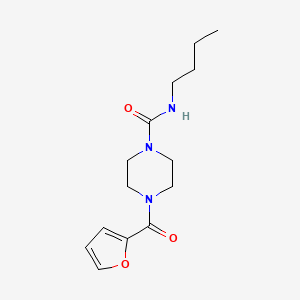
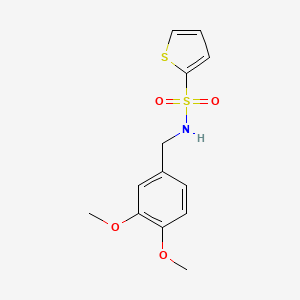
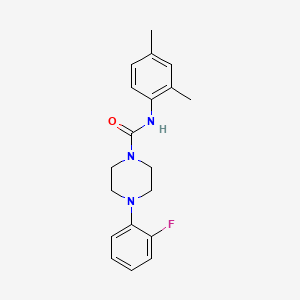
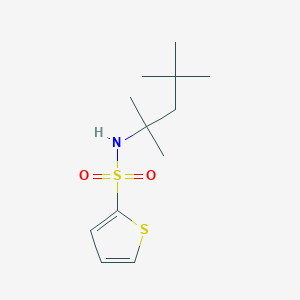
![N-(2,5-dichlorophenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B4423860.png)
![1-(1-{1-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]piperidin-4-yl}-1H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine](/img/structure/B4423861.png)
![N-(3-chloro-2-methylphenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B4423863.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(5-chloro-2-thienyl)sulfonyl]piperazine](/img/structure/B4423866.png)
![N-[1-(4-methylphenyl)ethyl]methanesulfonamide](/img/structure/B4423887.png)
![ethyl 2-({[4-(2-furoyl)-1-piperazinyl]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4423894.png)
![N-(5-chloro-2-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B4423906.png)